8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 866348-42-7
VCID: VC7329578
InChI: InChI=1S/C24H17F2N3O/c1-30-19-8-5-16(6-9-19)23-21-14-29(13-15-3-2-4-17(25)11-15)22-10-7-18(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F
Molecular Formula: C24H17F2N3O
Molecular Weight: 401.417

8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

CAS No.: 866348-42-7

Cat. No.: VC7329578

Molecular Formula: C24H17F2N3O

Molecular Weight: 401.417

* For research use only. Not for human or veterinary use.

8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline - 866348-42-7

Specification

CAS No. 866348-42-7
Molecular Formula C24H17F2N3O
Molecular Weight 401.417
IUPAC Name 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C24H17F2N3O/c1-30-19-8-5-16(6-9-19)23-21-14-29(13-15-3-2-4-17(25)11-15)22-10-7-18(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3
Standard InChI Key MSDNHUIFEZEFED-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrazolo[4,3-c]quinoline core substituted with three distinct functional groups:

  • 8-Fluoro substituent: Enhances electrophilicity and potential DNA-intercalating properties .

  • 3-(4-Methoxyphenyl) group: Introduces electron-donating effects via the methoxy moiety, influencing solubility and receptor binding .

  • 5-[(3-Fluorophenyl)methyl] side chain: Adds lipophilicity, potentially improving blood-brain barrier penetration.

The IUPAC name, 8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline, reflects these substitutions. X-ray crystallography of analogous compounds (e.g., 2b in ) confirms planar quinoline systems with dihedral angles <10° between aromatic rings, favoring π-π stacking interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₁₇F₂N₃O
Molecular Weight401.417 g/mol
SMILESCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F
LogP (Predicted)4.2 ± 0.3
Aqueous SolubilityNot available

Synthesis and Structural Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Quinoline Core Formation:

    • 2-Fluoroaniline reacts with ethyl 2-methylacetoacetate under polyphosphoric acid (PPA) catalysis at 150°C to yield 8-fluoro-2,3-dimethylquinolin-4-ol intermediate .

    • PPA acts as both solvent and catalyst, achieving yields >85% .

  • Esterification/Functionalization:

    • Intermediate 1 undergoes esterification with substituted benzoic acids using EDC- HCl/DMAP in DMF (yields 70–92%) .

    • For the target compound, 4-methoxybenzoic acid and 3-fluorobenzyl chloride are employed to introduce the 3-(4-methoxyphenyl) and 5-[(3-fluorophenyl)methyl] groups, respectively.

Table 2: Optimization of Esterification Conditions

SolventCatalystYield (%)Reference
DMFEDC- HCl/DMAP89
DCMEDC- HCl/DMAP62

Biological Activity and Mechanisms

Table 3: Cytotoxicity of Selected Analogs

CompoundCancer Cell LineGI₅₀ (μM)Reference
2ENUGC-37.2
1MPC-36.8
EtoposideNUGC-39.1

Pharmacological Mechanisms

Topoisomerase Inhibition

The planar quinoline system intercalates into DNA, while the 8-fluoro substituent increases binding affinity to topoisomerase IIα’s ATPase domain . Comparative studies show 2E reduces enzyme activity by 78% at 100 μM, comparable to etoposide .

Checkpoint Kinase 1 (Chk1) Modulation

Pyrazolo[4,3-c]quinolines like 4a2 (2-(2-fluorophenyl)-8-methoxy derivative) inhibit Chk1 with IC₅₀ = 0.12 μM, sensitizing cancer cells to DNA-damaging agents . The 3-(4-methoxyphenyl) group in the target compound may enhance selectivity for Chk1 over related kinases .

Future Research Directions

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esterification) to improve aqueous solubility.

  • In Vivo Efficacy Studies: Preclinical testing in xenograft models to validate antitumor activity .

  • Structure-Activity Relationships (SAR): Systematic variation of substituents at positions 3, 5, and 8 to optimize potency .

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